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Compound of Interest

Compound Name: 4-Chlorokynurenine

Cat. No.: B1664160

An In-depth Technical Guide to 4-Chlorokynurenine (AV-101) in Neurodegenerative Disease
Research

Executive Summary

4-Chlorokynurenine (4-CI-KYN), also known as AV-101, is an orally active, small-molecule
prodrug with significant potential in the field of neurodegenerative disease research. It readily
crosses the blood-brain barrier and is converted in the central nervous system (CNS) to its
active metabolite, 7-chlorokynurenic acid (7-CI-KYNA). 7-CI-KYNA is a potent and selective
antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. By
modulating excessive glutamatergic activity, which is a key factor in excitotoxicity-mediated
neuronal damage, 4-CI-KYN presents a promising therapeutic strategy for a range of
neurological and psychiatric disorders. This document provides a comprehensive overview of
its mechanism of action, pharmacokinetics, preclinical and clinical data, and detailed
experimental protocols for researchers and drug development professionals.

Core Mechanism of Action

The therapeutic potential of 4-CI-KYN is primarily attributed to its conversion to 7-CI-KYNA,
which modulates glutamatergic neurotransmission. Unlike its active metabolite, which has poor
brain penetration, 4-CI-KYN is effectively transported into the CNS.

» Blood-Brain Barrier Transport: 4-CI-KYN, being an amino acid analog, is actively transported
across the blood-brain barrier (BBB) by the large neutral amino acid transporter 1 (LAT-1).[1]
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[2][3]

o Conversion to Active Metabolite: Within the brain, 4-CI-KYN is taken up by astrocytes and
rapidly converted to 7-CI-KYNA through enzymatic transamination by kynurenine
aminotransferase.[1][4]

 NMDA Receptor Antagonism: 7-CI-KYNA acts as a potent and selective antagonist at the
glycine co-agonist site (also known as the GluN1 subunit) of the NMDA receptor.[1][4][5] This
site must be occupied by a co-agonist (glycine or D-serine) for the receptor to be activated
by glutamate. By blocking this site, 7-CI-KYNA reduces the frequency of NMDA receptor
channel opening, thereby dampening excessive glutamatergic signaling and mitigating
excitotoxicity.

o Other Metabolites: Another metabolite, 4-chloro-3-hydroxy-anthranilic acid, has been shown
to inhibit the enzyme 3-hydroxyanthranilate oxidase, which may offer additional therapeutic
avenues in neurodegenerative diseases.[1]

The following diagram illustrates the metabolic and signaling pathway of 4-Chlorokynurenine.
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Caption: Mechanism of 4-CI-KYN action from administration to NMDA receptor antagonism.
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Pharmacokinetic Profile

The prodrug strategy enables favorable pharmacokinetic properties for delivering the active
antagonist to the brain.

Table 1: Pharmacokinetic Parameters of 4-CI-KYN and Metabolites

Parameter Species 4-CI-KYN 7-CI-KYNA Reference
Bioavailability Rodents 39-84% - [1]
Humans >31% - [1]
Elimination Half-
) Humans 2-3 hours - [1]
life
Tmax (Peak ~2 hours (at
) Humans - [4]
Time) 1440 mg dose)
BBB Transport
Rat 105 +/- 14 uM N/A [6]
(Km)
BBB Transport 16.9 +/- 2.3
Rat _ N/A [6]
(Vmax) nmol/min/g

| Primary Excretion Route| Rat | Urine (76% of radioactivity) | Urine |[7] |

Preclinical and Clinical Research Overview

4-CI-KYN has been evaluated in various preclinical models and has progressed to human
clinical trials for several indications.

Preclinical Efficacy

Preclinical studies have demonstrated the neuroprotective and behavioral effects of 4-CI-KYN
in rodent models.

Table 2: Summary of Preclinical Studies on 4-CI-KYN
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. Dose Range .
Model Species Key Findings Reference

(i.p.)
Rapid, dose-
dependent,
and persistent
antidepressant
-like effects in
Depression Mouse 25-125 mglkg Forced Swim [51[81[9]
Test (FST) and
Novelty-
Suppressed
Feeding Test
(NSFT).

Attenuated
_ kainate-induced
Seizures Rat 50 mg/kg ) [8]
seizures and

neuronal loss.

Prevented
hippocampal
Neurotoxicity Rat 50 mg/kg neurotoxicity [8]
induced by
quinolinate.
Huntington's ) ]
] Animal Model - Showed efficacy. [1]
Disease
Neuropathic Pain  Animal Model - Showed efficacy. [1]

| Working Memory | Rat | 25-100 mg/kg | Caused a dose-dependent reduction in accuracy in a
working memory task. [[10] |

Clinical Trials

Clinical development of 4-CI-KYN (AV-101) has primarily focused on major depressive disorder
(MDD), with exploration into other neurological conditions.
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Table 3: Summary of Clinical Trials on 4-CI-KYN (AV-101)

Phase Indication Dose Key Findings Reference

Met primary
safety and
tolerability
Healthy endpoints; no
Phase | - . [1][11]
Volunteers serious
adverse
events

reported.

Did not show a
significant
difference in
treatment effects
compared to
Treatment- 1080-1440 placebo on the
Phase II _ , [1][4][12]
Resistant MDD mg/day (oral) Hamilton
Depression
Rating Scale.
The drug was
safe and well-

tolerated.

| Phase Il (IND Cleared) | Levodopa-Induced Dyskinesia | - | FDA cleared an Investigational
New Drug (IND) application for a Phase 2 trial. [[13] |

Detailed Experimental Protocols

The following sections provide methodologies for key experiments cited in the literature, which
can be adapted for further research.

In Vivo Administration in Rodent Models

o Objective: To deliver 4-CI-KYN systemically to assess its effects in the CNS.
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o Materials: 4-Chlorokynurenine powder, sterile saline (0.9% NaCl), vehicle (e.g., saline,
potentially with pH adjustment), appropriate syringes and needles for injection, gavage
needles for oral administration.

e Procedure (Intraperitoneal - i.p.):

[e]

Prepare the 4-CI-KYN solution by dissolving it in sterile saline. Doses typically range from
25 mg/kg to 125 mg/kg.[4][8]

[e]

Gently restrain the mouse or rat.

o

Inject the solution into the intraperitoneal cavity at a volume of approximately 7.5 mL/kg.
[14]

o

Return the animal to its home cage and monitor for any immediate adverse reactions.

e Procedure (Oral Gavage):

[¢]

Prepare the 4-CI-KYN suspension or solution in an appropriate vehicle.

[e]

Measure the correct volume based on the animal's weight.

o

Gently restrain the animal and insert the gavage needle carefully into the esophagus.

[¢]

Slowly administer the solution.

[e]

Return the animal to its home cage and monitor.

Behavioral Assessment: Forced Swim Test (FST)

» Objective: To assess antidepressant-like efficacy in mice.[5][14]

e Materials: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-
25°C) to a depth where the mouse cannot touch the bottom or escape.

e Procedure:

o Administer 4-CI-KYN, vehicle, or a positive control (e.g., ketamine) via the desired route
(e.g., i.p.).
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o After a specific time (e.g., 1 hour or 24 hours post-injection), place the mouse gently into
the water-filled cylinder for a 6-minute session.[5]

o Record the session. The first 2 minutes are typically considered an acclimatization period.

o Score the final 4 minutes for "immobility time," defined as the time the mouse spends
floating passively with only minor movements necessary to keep its head above water.

o A significant reduction in immobility time compared to the vehicle group is interpreted as
an antidepressant-like effect.[5]

Pharmacokinetic Study Workflow

e Objective: To determine the concentration of 4-CI-KYN and its metabolites in plasma and
brain tissue over time.

e Procedure:

o Administer 4-CI-KYN to a cohort of animals (e.g., male CD-1 mice) at a specific dose (e.g.,
25 or 125 mg/kg, i.p.).[4]

o At predetermined time points (e.g., 5, 15, 30, 45, 60, 120, and 240 minutes post-injection),
euthanize a subset of animals (e.g., n=4 per time point).[4]

o Immediately collect trunk blood (into tubes with anticoagulant) and harvest the brain.
o Centrifuge the blood to separate plasma.

o Rapidly dissect brain regions of interest (e.g., hippocampus, cortex) on ice.

o Store all samples at -80°C until analysis.

o Analyze plasma and brain homogenate concentrations of 4-CI-KYN and 7-CI-KYNA using
a validated analytical method.

The diagram below outlines a typical workflow for a preclinical pharmacokinetic study.
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Caption: Workflow for a preclinical pharmacokinetic and brain distribution study.
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Analytical Chemistry: LC-MS/MS Quantification

o Objective: To accurately measure concentrations of 4-CI-KYN and 7-CI-KYNA in biological
matrices.

 Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a
tandem mass spectrometer (MS/MS).

o Sample Preparation (Plasma):
o Thaw plasma samples on ice.

o Perform a protein precipitation step by adding a solvent like acetonitrile, often containing
an internal standard.

o Vortex and centrifuge to pellet the precipitated proteins.

o Transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation
and reconstitution).[7][15]

o Sample Preparation (Brain Tissue):

o

Weigh the frozen tissue sample.

[e]

Homogenize the tissue in a suitable buffer or solvent.

(¢]

Perform protein precipitation as described for plasma.

[¢]

Clarify the homogenate by centrifugation.

[¢]

Analyze the supernatant.

e Chromatography & Detection:

o Inject the prepared sample onto a reverse-phase column (e.g., C18).[15]

o Use an appropriate mobile phase gradient to separate the analytes.
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o Detect and quantify the parent and fragment ions for 4-CI-KYN, 7-CI-KYNA, and the
internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM)
mode.

Safety and Tolerability Profile

Across multiple clinical trials, 4-CI-KYN (AV-101) has demonstrated a favorable safety profile. It
has been shown to be safe and well-tolerated, with minimal associated adverse events.[12]
Crucially, and in stark contrast to other NMDA receptor antagonists like ketamine, 4-CI-KYN
has not been associated with psychotomimetic (hallucinogenic) or dissociative side effects in
either preclinical models or human trials.[4][5][13]

Conclusion and Future Directions

4-Chlorokynurenine is a well-characterized prodrug that effectively delivers the potent NMDA
receptor glycine site antagonist, 7-CI-KYNA, to the brain. Its mechanism of action, targeting
excitotoxicity, is highly relevant to the pathology of numerous neurodegenerative and
psychiatric disorders. While a Phase |l trial for depression did not meet its primary endpoint, the
compound's excellent safety profile and strong preclinical data in models of seizures,
neurotoxicity, and pain warrant further investigation.[1][8] The recent clearance for a Phase Il
trial in levodopa-induced dyskinesia highlights its ongoing potential.[13] Future research should
focus on optimizing dosing strategies, exploring its efficacy in other neurodegenerative
conditions characterized by glutamatergic dysfunction, and identifying biomarkers that could
predict patient response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664160?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

